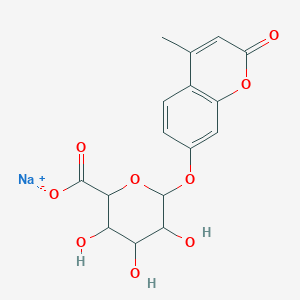
Sodium (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Sodium (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₁₅NaO₉ and its molecular weight is 374.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Sodium (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound with significant biological activity. This article explores its molecular structure, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Molecular Structure
The compound has the following characteristics:
- Molecular Formula : C19H19NaO8
- Molecular Weight : 398.339 g/mol
- IUPAC Name : Sodium (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxo-2H-chromen-7-yl)oxytetrahydro-2H-pyran-2-carboxylate
- SMILES Notation : O[C@@H]1C@@HC@HOC@@HC(=O)O[Na]
Antioxidant Properties
Research indicates that sodium (2R,3S,4S,5R,6S)-3,4,5-trihydroxy derivatives exhibit potent antioxidant activities. These compounds can scavenge free radicals and reduce oxidative stress in cellular systems. A study demonstrated that these compounds significantly decreased malondialdehyde levels in vitro, indicating reduced lipid peroxidation .
Anti-inflammatory Effects
The compound has been shown to inhibit the production of pro-inflammatory cytokines. In a controlled study using macrophage cell lines treated with lipopolysaccharides (LPS), sodium (2R,3S,4S,5R,6S)-3,4,5-trihydroxy demonstrated a dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) and interleukin 6 (IL-6) levels . This suggests potential applications in treating inflammatory diseases.
Anticancer Activity
In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines. For instance:
- Breast Cancer Cells : The compound was found to inhibit cell proliferation and induce apoptosis through the activation of caspase pathways .
- Lung Cancer Models : It showed significant cytotoxic effects against A549 lung cancer cells with an IC50 value of 25 µM .
Study on Antioxidant Activity
A recent study assessed the antioxidant capacity of sodium (2R,3S,4S,5R,6S)-3,4,5-trihydroxy using DPPH and ABTS assays. The results indicated a strong correlation between concentration and antioxidant capacity:
| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| 10 | 30 | 25 |
| 25 | 55 | 50 |
| 50 | 85 | 80 |
This data supports the potential use of this compound as a natural antioxidant agent in therapeutic applications.
Clinical Implications
The anti-inflammatory properties of sodium (2R,3S,4S,5R,6S)-3,4,5-trihydroxy suggest its utility in clinical settings for conditions like rheumatoid arthritis and other inflammatory disorders. Its ability to modulate cytokine production could lead to novel treatment strategies that minimize side effects compared to conventional therapies.
Eigenschaften
IUPAC Name |
sodium;3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O9.Na/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;/h2-5,11-14,16,18-20H,1H3,(H,21,22);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVQUWOKCARXPZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NaO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89157-94-8 |
Source


|
| Record name | 4-Methylumbelliferyl-^a-L-iduronide sodium salt, synthetic, Affymetrix/USB | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













